296 HC

Beschreibung

BenchChem offers high-quality 296 HC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 296 HC including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

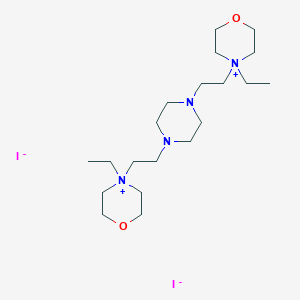

CAS-Nummer |

111530-29-1 |

|---|---|

Molekularformel |

C20H42I2N4O2 |

Molekulargewicht |

624.4 g/mol |

IUPAC-Name |

4-ethyl-4-[2-[4-[2-(4-ethylmorpholin-4-ium-4-yl)ethyl]piperazin-1-yl]ethyl]morpholin-4-ium;diiodide |

InChI |

InChI=1S/C20H42N4O2.2HI/c1-3-23(13-17-25-18-14-23)11-9-21-5-7-22(8-6-21)10-12-24(4-2)15-19-26-20-16-24;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

CWXIOJYYRQZVNO-UHFFFAOYSA-L |

SMILES |

CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-] |

Kanonische SMILES |

CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-] |

Synonyme |

4-ethyl-4-[2-[4-[2-(4-ethyl-1-oxa-4-azoniacyclohex-4-yl)ethyl]piperazi n-1-yl]ethyl]-1-oxa-4-azoniacyclohexane diiodide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Hoe 296 (Ciclopirox Olamine): A Multifaceted Mechanism of Action Against Candida albicans

For Immediate Distribution

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of Hoe 296, commercially known as ciclopirox (B875) olamine, against the opportunistic fungal pathogen Candida albicans. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the drug's complex interactions with the fungal cell.

Hoe 296, a synthetic broad-spectrum antimycotic agent, exhibits fungicidal activity against a wide range of pathogenic dermatophytes and yeasts, including Candida albicans.[1] Its efficacy stems from a multi-pronged attack on the fungal cell, primarily involving the disruption of essential nutrient uptake, alteration of cell membrane permeability, and the chelation of vital metal ions. This guide delves into the core scientific evidence elucidating these mechanisms.

Core Mechanisms of Action

The fungitoxic activity of Hoe 296 against Candida albicans is not attributed to a single mode of action but rather a combination of effects that cripple the cell's ability to function and proliferate.

1. Inhibition of Macromolecular Precursor Uptake: A primary mechanism of Hoe 296 is the potent inhibition of the uptake of essential precursors for macromolecular synthesis.[2] Studies have demonstrated that the drug significantly hampers the transport of amino acids, such as leucine, and other essential molecules from the medium into the fungal cell. The accumulation of these precursors in the internal cellular pool is more susceptible to the drug than their subsequent incorporation into proteins.[2][3] This starvation of essential building blocks effectively halts protein synthesis and other vital anabolic processes.

2. Alteration of Cell Membrane Permeability: At higher concentrations, Hoe 296 induces alterations in the cell membrane permeability of Candida albicans.[2] This leads to the leakage of essential intracellular constituents, including potassium ions (K+), phosphate (B84403), and other materials that absorb at 260 nm (indicative of nucleic acids and nucleotides).[2][3] However, this effect on cell permeability requires greater drug concentrations than those needed to inhibit precursor uptake.[2] The drug does not appear to affect the osmotic fragility of the cells.[2]

3. Iron Chelation and Disruption of Iron Homeostasis: A significant body of evidence points to the role of Hoe 296 as a potent iron chelator.[4][5] This activity is believed to be a key contributor to its antifungal effect. By binding to and sequestering iron ions, Hoe 296 creates an iron-limited environment for the fungal cell. Iron is a critical cofactor for numerous essential enzymes, including those involved in the electron transport chain and DNA synthesis. The antifungal activity of ciclopirox can be reversed by the addition of iron ions to the growth medium.[4]

This iron-chelating activity leads to a distinct transcriptional response in Candida albicans. Genes encoding iron permeases and transporters, such as FTR1 and FTR2, are significantly upregulated in the presence of the drug, a characteristic response to iron starvation.[4][6] This suggests that the cell is attempting to compensate for the drug-induced iron deficiency.

Quantitative Data on the Antifungal Activity of Hoe 296

The following tables summarize key quantitative data from various studies on the efficacy of Hoe 296 (ciclopirox olamine) against Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ciclopirox Olamine against Candida albicans

| Strain | Medium | MIC (µg/mL) | Reference |

| SC5314 | RPMI 2% glucose | 2.0 (MIC₈₀) | [1] |

| SC5314 | 2% Sabouraud glucose | 1.0 (MIC₈₀) | [1] |

| Various Isolates | Not Specified | 0.98 - 3.9 | [1] |

| Non-albicans Candida species | Not Specified | ≤8 | [7] |

Table 2: Gene Expression Changes in Candida albicans in Response to Ciclopirox Olamine

| Gene | Function | Change in Expression | Reference |

| FTR1 | High-affinity iron permease | Strongly Increased | [6] |

| FTR2 | Low-affinity iron permease | Strongly Down-regulated | [6] |

| FTH1 | Iron transporter | Strongly Increased | [6] |

| CCC2 | Copper permease | Strongly Increased | [6] |

| CDR1 | Multidrug resistance ABC transporter | Up-regulated | [4] |

| CDR2 | Multidrug resistance ABC transporter | Up-regulated | [4] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key experiments to elucidate the mechanism of action of Hoe 296.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the standardized broth microdilution method (NCCLS M27-A).[1]

1. Strain and Media Preparation:

-

Candida albicans strain SC5314 is cultured in 2% Sabouraud glucose medium.[4]

-

The MIC assay is performed in either RPMI 2% glucose medium or 2% Sabouraud glucose medium.[1]

2. Drug Dilution:

-

A stock solution of ciclopirox olamine is prepared and serially diluted in the chosen medium to achieve a range of concentrations.

3. Inoculation:

-

The fungal inoculum is prepared and adjusted to a standardized concentration (e.g., 10⁵ cells/mL).[4]

-

Each well of a microtiter plate is inoculated with the fungal suspension.

4. Incubation:

-

The microtiter plates are incubated at 37°C and shaken at 160 rpm.[4]

5. MIC Determination:

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 80% inhibition, MIC₈₀) compared to the drug-free control, measured photometrically at 630 nm.[1][4]

Protocol 2: Analysis of Gene Expression by Reverse Transcription-PCR (RT-PCR)

This protocol outlines the steps to analyze changes in gene expression in Candida albicans upon exposure to a subinhibitory concentration of ciclopirox olamine.[4]

1. Cell Culture and Treatment:

-

Candida albicans SC5314 is grown in 2% Sabouraud glucose medium to the mid-logarithmic phase.

-

The culture is then exposed to a subinhibitory concentration of ciclopirox olamine (0.6 µg/mL) for a defined period (e.g., 15 hours).[1] A control culture without the drug is run in parallel.

2. RNA Extraction:

-

Cells are harvested by centrifugation.

-

Total RNA is extracted using a standard method, such as the hot phenol (B47542) method.

3. cDNA Synthesis:

-

The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) primers.

4. PCR Amplification:

-

The synthesized cDNA is used as a template for PCR amplification using gene-specific primers for the target genes (FTR1, FTR2, etc.) and a housekeeping gene (ACT1) as an internal control.

5. Analysis:

-

The PCR products are separated by agarose (B213101) gel electrophoresis and visualized. The intensity of the bands is compared between the treated and control samples to determine the relative changes in gene expression. For more quantitative results, Northern blot analysis or quantitative real-time PCR (qRT-PCR) can be performed.[6]

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described.

Caption: Multifaceted mechanism of action of Hoe 296 against Candida albicans.

Caption: Experimental workflow for analyzing gene expression in C. albicans.

Conclusion

The antifungal agent Hoe 296 employs a sophisticated and multifaceted mechanism of action against Candida albicans. By simultaneously inhibiting the uptake of essential building blocks, disrupting cell membrane integrity at higher concentrations, and critically, chelating iron to disrupt vital metabolic processes, Hoe 296 presents a formidable challenge to the survival of this pathogenic yeast. This in-depth guide provides a foundational resource for the scientific community to further explore and leverage the unique properties of this potent antifungal compound in the ongoing development of novel therapeutic strategies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Studies on the mechanism of antifungal action of ciclopiroxolamine/Inhibition of transmembrane transport of amino acid, K+ and phosphate in Candida albicans cells (author's transl)] [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Ciclopirox olamine treatment affects the expression pattern of Candida albicans genes encoding virulence factors, iron metabolism proteins, and drug resistance factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ciclopirox Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

What is the chemical structure of 2-(4-acetylpiperazine)-quinoxaline?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(4-acetylpiperazine)-quinoxaline. This compound belongs to the quinoxaline (B1680401) class of heterocyclic compounds, which are recognized for their broad-spectrum pharmacological activities. This document details the chemical structure, physicochemical properties, a detailed synthesis protocol, and an analysis of its potential interactions with key cellular signaling pathways. The information presented herein is intended to support further research and development of 2-(4-acetylpiperazine)-quinoxaline as a potential therapeutic agent.

Chemical Structure and Identification

2-(4-acetylpiperazine)-quinoxaline is a derivative of quinoxaline, featuring an acetylpiperazine moiety at the 2-position of the quinoxaline ring. The core structure consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring.

Chemical Structure:

Table 1: Chemical Identifiers for 2-(4-acetylpiperazine)-quinoxaline

| Identifier | Value |

| IUPAC Name | 1-(4-(quinoxalin-2-yl)piperazin-1-yl)ethan-1-one |

| Molecular Formula | C₁₄H₁₆N₄O |

| Molecular Weight | 256.30 g/mol |

| Canonical SMILES | CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |

| InChI | InChI=1S/C14H16N4O/c1-10(19)18-8-6-17(7-9-18)14-15-12-5-3-2-4-11(12)16-13-14/h2-5,13H,6-9H2,1H3 |

| InChIKey | YQFPBWAYCTKLOD-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic Data for 2-(4-acetylpiperazine)-quinoxaline

| Analysis | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.62 (s, 1H), 7.92 (d, J = 8.0 Hz, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.63 (t, J = 8.0 Hz, 1H), 7.46 (t, J = 8.0 Hz, 1H), 3.85-3.90 (m, 2H), 3.78-3.85 (m, 4H), 3.66-3.69 (m, 2H), 2.19 (s, 3H) | [1] |

| ESI-MS | Calculated for C₁₄H₁₇N₄O [M+H]⁺: 257.3, Found: 258.0 | [1] |

Experimental Protocol: Synthesis of 2-(4-acetylpiperazine)-quinoxaline

The following protocol is a detailed, step-by-step method adapted from a general procedure for the synthesis of cyclic 2-aminoquinoxaline analogs.[1]

Objective: To synthesize 2-(4-acetylpiperazine)-quinoxaline via a nucleophilic aromatic substitution reaction between 2-chloroquinoxaline (B48734) and 1-acetylpiperazine (B87704).

Materials:

-

2-chloroquinoxaline

-

1-acetylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Dioxane

-

Water (deionized)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloroquinoxaline (1.0 eq), 1-acetylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of dioxane and water (9:1 v/v). The reaction concentration should be approximately 0.25 M with respect to 2-chloroquinoxaline.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the mixture to reflux (approximately 105 °C) and maintain this temperature for 3-5 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The disappearance of the 2-chloroquinoxaline spot indicates the completion of the reaction.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the solid potassium carbonate.

-

Transfer the filtrate to a separatory funnel.

-

Add ethyl acetate to dilute the mixture and wash with brine.

-

Separate the organic layer and wash it again with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexane as the mobile phase to elute the product.

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and evaporate the solvent to yield 2-(4-acetylpiperazine)-quinoxaline as the final product.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Diagram of Synthesis Workflow:

References

The Discovery and Synthesis of the Broad-Spectrum Antimycotic Hoe 296 (Ciclopirox Olamine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoe 296, known chemically as 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine (B43304) salt and more commonly as Ciclopirox Olamine, is a synthetic antimycotic agent with a broad spectrum of activity against a wide range of pathogenic fungi and bacteria.[1] First reported in 1973 by W. Dittmar and G. Lohaus, Hoe 296 has established itself as a valuable topical agent in the treatment of superficial mycoses.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and in vitro activity of Hoe 296, presenting key data in a structured format and detailing experimental methodologies for core assays.

Discovery

Hoe 296 was introduced as a novel antimycotic compound with a broad antimicrobial spectrum in a 1973 publication by Dittmar and Lohaus.[1] The compound, a pyridone derivative, demonstrated significant in vitro activity against dermatophytes, yeasts, and various bacteria, paving the way for its development as a topical therapeutic agent.[1]

Chemical Synthesis

The synthesis of Hoe 296 (Ciclopirox Olamine) can be achieved through multiple synthetic routes. The core of the molecule is the 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone structure. Two primary methods for its synthesis are outlined below, followed by the formation of the ethanolamine salt.

Synthesis of 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone

Method 1: From Methyl 5-oxo-5-cyclohexyl-3-methylpentenoate

This pathway involves the reaction of a ketoester with hydroxylamine (B1172632), followed by cyclization to form the pyridone ring.

Method 2: From 6-Cyclohexyl-4-methyl-2-pyrone

An alternative route begins with a pre-formed pyrone ring which is then converted to the pyridone.

Formation of the Ethanolamine Salt (Ciclopirox Olamine)

The final step in the synthesis of Hoe 296 is the formation of the ethanolamine salt, which improves the compound's pharmaceutical properties.

In Vitro Antimicrobial Activity

Hoe 296 exhibits a broad spectrum of in vitro activity against various fungal and bacterial species. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.

| Organism Type | Representative Species | MIC Range (µg/mL) |

| Dermatophytes | Trichophyton spp., Microsporum spp., Epidermophyton spp. | 0.03 - 10 |

| Yeasts | Candida albicans, Candida glabrata, Malassezia furfur | 0.001 - 10 |

| Moulds | Aspergillus spp., Scopulariopsis spp. | 10 - 20 |

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus spp. | 0.06 - 2 |

| Gram-negative Bacteria | Escherichia coli, Proteus mirabilis | 0.06 - 2 |

Mechanism of Action

The fungitoxic activity of Hoe 296 is primarily attributed to the inhibition of the uptake of essential precursors for macromolecular synthesis.[1] It also alters cell permeability at higher concentrations.

Experimental Protocols

Synthesis of 6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone Olamine

Materials:

-

6-cyclohexyl-4-methyl-2-pyrone

-

Hydroxylamine hydrochloride

-

2-Aminopyridine

-

Ethanolamine

-

Appropriate solvents (e.g., ethanol, ethyl acetate)

Procedure:

-

A mixture of 6-cyclohexyl-4-methyl-2-pyrone and hydroxylamine hydrochloride is heated in 2-aminopyridine.

-

The reaction mixture is cooled, and the resulting solid is collected by filtration.

-

The crude 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone is purified by recrystallization.

-

The purified pyridone is dissolved in a suitable solvent, such as ethanol.

-

A stoichiometric amount of ethanolamine is added to the solution.

-

The resulting Ciclopirox Olamine salt precipitates and is collected by filtration, washed, and dried.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL)

-

RPMI-1640 medium

-

Hoe 296 stock solution

-

Spectrophotometer or plate reader

Procedure:

-

A serial two-fold dilution of Hoe 296 is prepared in RPMI-1640 medium in the wells of a 96-well plate.

-

A standardized fungal inoculum is added to each well.

-

Positive (no drug) and negative (no inoculum) control wells are included.

-

The plates are incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of Hoe 296 that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by spectrophotometric reading.

Assessment of Fungal Cell Permeability

This protocol outlines a general method to assess changes in cell membrane permeability.

Materials:

-

Fungal cell culture

-

Hoe 296 solution

-

Propidium Iodide (PI) stock solution

-

Phosphate-buffered saline (PBS)

-

Fluorimeter or fluorescence microscope

Procedure:

-

Fungal cells are grown to the desired phase and harvested by centrifugation.

-

The cells are washed and resuspended in PBS.

-

The cell suspension is treated with various concentrations of Hoe 296 for a defined period.

-

An untreated control is maintained.

-

Propidium Iodide is added to each sample to a final concentration of ~1-5 µg/mL.

-

The samples are incubated in the dark for a short period (e.g., 5-15 minutes).

-

The fluorescence of the samples is measured using a fluorimeter or visualized under a fluorescence microscope. An increase in PI fluorescence indicates compromised cell membrane integrity.

Conclusion

Hoe 296 (Ciclopirox Olamine) is a well-established synthetic antimycotic with a broad spectrum of activity. Its synthesis is achievable through straightforward chemical pathways, and its primary mechanism of action involves the disruption of essential precursor uptake in fungal cells. The quantitative data on its in vitro activity underscores its potency against a wide range of clinically relevant fungi and bacteria. The experimental protocols provided herein offer a foundation for the further study and development of this and similar classes of antimicrobial compounds.

References

Unraveling "296 HC": A Search for a Specific Biologically Active Compound Yields Ambiguous Results

An extensive investigation into the scientific literature for initial studies on the biological activity of a compound designated "296 HC" has revealed no specific chemical entity consistently identified by this name. The search results indicate that the term "296 HC" is most frequently used in scientific publications to denote a cohort of "296 Healthy Controls" in various clinical and biological studies. This common usage makes it challenging to isolate information about a potential, specific compound with this identifier.

While the primary meaning of "296 HC" in the reviewed literature refers to study participants, a few other contexts for this term were identified, though none point to a distinct compound for which a detailed technical guide on its biological activity could be compiled:

-

Peptide Fragment Identification: In the field of antibody research, "HC 296–304" has been used to designate a specific peptide fragment of the heavy chain of an antibody. However, this refers to a component of a much larger biological molecule rather than a standalone small molecule compound.[1][2]

-

Clinical Case Numbers: In a study focused on hypercholesterolemia, "296 HC cases" was used to specify the number of cases of this condition being analyzed.[3]

-

Regulatory Product Identification: The European Medicines Agency uses codes that include "H-C-296" in the identifiers for some of its regulated products, such as the vaccine Infanrix Hexa.[4] This is a regulatory identifier and not a scientific designator for a novel compound undergoing initial biological study.

The consistent and predominant use of "HC" as an abbreviation for "Healthy Controls" across a wide range of medical and scientific research—from studies on severe mental illness and multiple sclerosis to traumatic brain injury—overshadows any potential, less common use of "296 HC" as a compound name.[5][6][7][8][9][10][11][12][13][14][15]

Given the lack of a clear, identifiable chemical compound referred to as "296 HC" in the public scientific domain, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The available evidence strongly suggests that "296 HC" is not a standard or widely recognized name for a specific biologically active molecule. Further research would require a more specific and unambiguous identifier for the compound of interest.

References

- 1. Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Infanrix Hexa | European Medicines Agency (EMA) [ema.europa.eu]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. trepo.tuni.fi [trepo.tuni.fi]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Nils Eiel Steen - Institute of Clinical Medicine [med.uio.no]

- 10. 2024.epa-congress.org [2024.epa-congress.org]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative susceptibility mapping as an imaging biomarker for Alzheimer’s disease: The expectations and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

HC (Ciclopirox Olamine): A Technical Whitepaper on its Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Compound 296 HC, also known as CAN-296, Hoe 296, and more commonly as Ciclopirox (B875) Olamine, has demonstrated significant potential as a broad-spectrum antifungal agent. This technical guide provides a comprehensive overview of the current understanding of 296 HC, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of its antifungal properties.

Introduction

Ciclopirox olamine (296 HC) is a synthetic hydroxypyridone derivative with well-documented antifungal activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds.[1][2] Its unique and multifaceted mechanism of action distinguishes it from conventional antifungal agents, such as azoles and polyenes, and contributes to a lower likelihood of resistance development.[1] This whitepaper consolidates the available technical data on 296 HC, offering a detailed resource for researchers and professionals involved in the discovery and development of new antifungal therapies.

In Vitro Antifungal Activity of 296 HC (Ciclopirox Olamine)

The in vitro efficacy of 296 HC has been evaluated against a variety of fungal species. The minimum inhibitory concentration (MIC), which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, is a key metric for assessing antifungal potency.

Table 1: Minimum Inhibitory Concentrations (MICs) of 296 HC (Ciclopirox Olamine) against Various Fungal Species

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Dermatophytes (various strains) | 0.03 - 0.25 | [3] |

| Malassezia furfur | 0.001 - 0.125 | [1][4] |

| Candida species (various strains) | 0.001 - 0.25 | [3] |

| Non-albicans Candida species | ≤8 | [5] |

| General Fungal Pathogens | 0.49 - 3.9 (mg/L) | [1] |

Table 2: Comparative In Vitro Activity of 296 HC (Ciclopirox Olamine) and Other Antifungal Agents against Dermatophytes

| Antifungal Agent | MIC Range (µg/mL) | Reference(s) |

| Ciclopirox Olamine | 0.03 - 0.25 | [3] |

| Econazole (B349626) Nitrate (B79036) | < 0.001 - 0.25 | [3] |

| Butenafine (B35027) HCl | 0.03 - 0.25 | [3] |

Table 3: Comparative In Vitro Activity of 296 HC (Ciclopirox Olamine) and Other Antifungal Agents against Yeasts

| Antifungal Agent | MIC Range (µg/mL) | Reference(s) |

| Ciclopirox Olamine | 0.001 - 0.25 | [3] |

| Econazole Nitrate | 0.125 - > 0.5 | [3] |

| Butenafine HCl | Limited activity | [3] |

Mechanism of Action

The antifungal activity of 296 HC is not attributed to a single mode of action but rather to a combination of effects that disrupt essential cellular processes in fungi.

Chelation of Polyvalent Metal Cations

A primary mechanism of 296 HC is its ability to chelate polyvalent metal cations, particularly iron (Fe³⁺).[1][4] These cations are essential cofactors for numerous enzymes involved in vital cellular processes. By sequestering these ions, 296 HC inhibits the function of critical enzymes, leading to a cascade of metabolic disruptions and ultimately inhibiting fungal growth.

Disruption of Cellular Processes and Membrane Integrity

296 HC interferes with several key cellular functions:

-

Inhibition of Macromolecule Synthesis: It has been shown to inhibit the uptake of precursors necessary for the synthesis of macromolecules.

-

Alteration of Cell Membrane Permeability: The compound can alter the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components.

-

Disruption of Mitochondrial Electron Transport: 296 HC can interfere with the mitochondrial electron transport chain, a critical process for cellular respiration and energy production.

This multi-targeted approach contributes to its potent fungicidal activity.

Signaling Pathway of 296 HC Antifungal Action

The following diagram illustrates the proposed signaling pathway through which 296 HC exerts its antifungal effects.

Caption: Proposed Antifungal Mechanism of 296 HC (Ciclopirox Olamine).

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the antifungal properties of 296 HC.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

I. Materials:

-

96-well microtiter plates

-

Fungal isolates

-

296 HC (Ciclopirox Olamine) stock solution

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C)

II. Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Prepare serial two-fold dilutions of the 296 HC stock solution in RPMI-1640 medium in the wells of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.

-

Include a drug-free growth control well and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of 296 HC that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free control.

-

Caption: Broth Microdilution Assay Workflow.

Time-Kill Assay

This assay provides information on the rate and extent of the fungicidal or fungistatic activity of an antifungal agent.

I. Materials:

-

Fungal isolates

-

296 HC (Ciclopirox Olamine)

-

RPMI-1640 medium

-

Sterile culture tubes

-

Incubator with shaking capabilities (35°C)

-

Sterile saline or PBS for dilutions

-

Agar plates (e.g., Sabouraud Dextrose Agar)

II. Procedure:

-

Inoculum Preparation:

-

Prepare a fungal suspension as described for the broth microdilution assay, but adjust the final concentration in the test tubes to approximately 1-5 x 10⁵ CFU/mL.

-

-

Assay Setup:

-

Prepare tubes with RPMI-1640 medium containing 296 HC at various concentrations (e.g., 1x, 2x, 4x, 8x, 16x MIC).

-

Include a drug-free growth control tube.

-

-

Inoculation and Sampling:

-

Inoculate each tube with the prepared fungal suspension.

-

Incubate the tubes at 35°C with agitation.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Count:

-

Perform serial ten-fold dilutions of each aliquot in sterile saline.

-

Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

-

Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

-

-

Data Analysis:

-

Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

-

Plot the log₁₀ CFU/mL versus time to generate time-kill curves.

-

Caption: Time-Kill Assay Workflow.

Conclusion

296 HC (Ciclopirox Olamine) is a promising antifungal agent with a broad spectrum of activity and a unique, multifaceted mechanism of action that minimizes the potential for resistance development. Its ability to chelate essential metal ions and disrupt multiple cellular processes makes it an attractive candidate for further investigation and development. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of 296 HC and other novel antifungal compounds. Further research into its in vivo efficacy and potential therapeutic applications is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of in vitro activity of ciclopirox olamine, butenafine HCl and econazole nitrate against dermatophytes, yeasts and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Quinoxaline Analogs in Hearing Loss Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exploratory research on quinoxaline (B1680401) analogs as potential therapeutic agents for hearing loss. Quinoxaline, a heterocyclic compound, has emerged as a promising scaffold in medicinal chemistry due to its therapeutic potential in various conditions, including neurodegenerative disorders.[1] Recent studies have highlighted the potential of quinoxaline derivatives in both protecting auditory hair cells from damage and promoting their regeneration. This document summarizes key findings, details experimental methodologies, and presents quantitative data from seminal studies to facilitate further research and development in this field.

Core Concepts and Mechanisms of Action

Quinoxaline analogs are being investigated for two primary therapeutic strategies in the context of hearing loss: otoprotection and regeneration.

1.1 Otoprotection against Drug-Induced Hearing Loss

Certain quinoxaline derivatives have demonstrated significant protective effects against ototoxicity induced by drugs like aminoglycosides and cisplatin.[1][2][3] A key mechanism identified is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] Ototoxic drugs can trigger the activation of the canonical NF-κB pathway, leading to inflammation and apoptosis in auditory hair cells.

A notable otoprotective compound is Qx28 (quinoxaline-5-carboxylic acid) . This analog has been shown to robustly protect hair cells in both zebrafish and mouse models without interfering with the antibacterial action of aminoglycosides.[1][2][3] The protective effect of Qx28 is attributed to its ability to block the activation of the NF-κB pathway.[1][2][3]

1.2 Regeneration of Auditory Hair Cells

In addition to protection, certain quinoxaline analogs are being explored for their potential to regenerate auditory hair cells by stimulating the proliferation of supporting cells.[4][5] In non-mammalian vertebrates, supporting cells can proliferate and differentiate into new hair cells following damage. While this regenerative capacity is limited in mammals, promoting supporting cell proliferation is a key strategy for potential hearing restoration.

Two lead compounds in this area are Qx-294 and Qx-301 . These derivatives have been shown to promote the proliferation of supporting cells in both zebrafish neuromasts and mouse organ of Corti explants.[4] The proposed mechanisms involve the engagement of pro-growth signaling pathways, including Wnt/β-catenin and MAP3K1-IKK-NF-κB.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on quinoxaline analogs for hearing loss.

Table 1: Otoprotective Efficacy of Quinoxaline Analogs against Aminoglycoside-Induced Hair Cell Loss in Zebrafish

| Compound | Concentration | Ototoxin | Hair Cell Protection (%) | Reference |

| Quinoxaline | 100 µM | Neomycin | ~25% | [1] |

| Qx28 | 1 µM | Neomycin | ~75% | [1] |

| Quinoxaline | 100 µM | Gentamicin | ~20% | [1] |

| Qx28 | 1 µM | Gentamicin | ~70% | [1] |

Table 2: Proliferative Effects of Quinoxaline Analogs on Auditory Cells

| Compound | Cell Model | Concentration | Outcome | Reference |

| Qx-294 | HEI-OC1 Cells | 10 µM | Increased Cell Proliferation | [4] |

| Qx-301 | HEI-OC1 Cells | 10 µM | Increased Cell Proliferation | [4] |

| Qx-294 | Mouse Cochlear Explants | 10 µM | Supporting Cell Proliferation | [4] |

| Qx-301 | Mouse Cochlear Explants | 10 µM | Supporting Cell Proliferation | [4] |

Table 3: In Vitro ADME Profile of Proliferative Quinoxaline Analogs

| Compound | Parameter | Value | Reference |

| Qx-294 | Aqueous Solubility (pH 7.4) | > 200 µM | [4] |

| Caco-2 Permeability (Papp A-B) | High | [4] | |

| Plasma Protein Binding (Human) | > 95% | [4] | |

| Microsomal Stability (Human) | Moderate | [4] | |

| Qx-301 | Aqueous Solubility (pH 7.4) | > 200 µM | [4] |

| Caco-2 Permeability (Papp A-B) | High | [4] | |

| Plasma Protein Binding (Human) | > 95% | [4] | |

| Microsomal Stability (Human) | Moderate | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on quinoxaline analogs for hearing loss.

3.1 Synthesis of Quinoxaline Analogs

-

General Procedure for 2-substituted Quinoxalines (e.g., Qx-294, Qx-301):

-

2-chloroquinoxaline is used as the starting material.

-

The appropriate substituted amine (e.g., morpholine (B109124) for Qx-294) is added in the presence of a base, such as potassium carbonate.

-

The reaction is typically carried out in a suitable solvent (e.g., DMF) and may require heating.

-

The final product is isolated and purified using standard techniques like column chromatography.

-

The structure and purity are confirmed by NMR and mass spectrometry.[4]

-

3.2 Zebrafish Hair Cell Protection Assay

-

Animal Model: 5 days post-fertilization (dpf) zebrafish larvae, often from a transgenic line expressing GFP in hair cells (e.g., Tg(brn3c:GFP)), are used.[1]

-

Experimental Groups:

-

Control (vehicle only)

-

Ototoxin only (e.g., 100 µM neomycin or 50 µM gentamicin)

-

Ototoxin + quinoxaline analog (at various concentrations)

-

-

Procedure:

-

Larvae are placed in 24-well plates.

-

The quinoxaline analog is pre-incubated with the larvae for 1-2 hours.

-

The ototoxic agent is then added to the media.

-

Incubation is carried out for a specified duration (e.g., 1 hour for neomycin).

-

Larvae are washed multiple times with fresh media.

-

-

Imaging and Quantification:

-

Larvae are anesthetized and mounted for microscopy.

-

Fluorescently labeled hair cells in the neuromasts of the lateral line are imaged using a confocal microscope.

-

The number of surviving hair cells per neuromast is counted and compared across experimental groups.[1]

-

3.3 Mouse Cochlear Explant Culture

-

Tissue Preparation:

-

Cochleae are dissected from early postnatal mice (e.g., P3-P5).

-

The organ of Corti is carefully separated and placed on a collagen-coated culture dish.

-

-

Culture Conditions:

-

Explants are maintained in a serum-free culture medium (e.g., DMEM/F12) supplemented with growth factors.

-

Cultures are incubated at 37°C in a 5% CO2 environment.

-

-

Treatment:

-

After an initial stabilization period (e.g., 24 hours), the explants are treated with the ototoxic agent (e.g., gentamicin) with or without the test quinoxaline analog.

-

For proliferation studies, explants are treated with the quinoxaline analog and a marker for cell division, such as EdU (5-ethynyl-2'-deoxyuridine).

-

-

Analysis:

-

After the treatment period, explants are fixed and immunostained for hair cell markers (e.g., Myosin VIIa) and supporting cell markers (e.g., SOX2).

-

Hair cell survival is quantified by counting the number of remaining hair cells.

-

Supporting cell proliferation is assessed by detecting EdU incorporation in SOX2-positive cells.[4]

-

3.4 NF-κB Pathway Activation Assay

-

Cell Line: Mouse embryonic fibroblasts (MEFs) or a reporter zebrafish line (e.g., NFKB:EGFP) can be used.[1]

-

Procedure (in MEFs):

-

Cells are pre-treated with the quinoxaline analog (e.g., Qx28) for 1 hour.

-

The cells are then stimulated with an NF-κB activator, such as TNF-α or the ototoxic drug.

-

After a defined period (e.g., 30 minutes), cell lysates are collected.

-

-

Analysis:

-

Western blotting is performed to assess the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and p65. A decrease in IκBα phosphorylation and p65 phosphorylation indicates inhibition of the pathway.

-

In the reporter zebrafish line, the expression of EGFP under the control of an NF-κB promoter is visualized and quantified.[1]

-

Conclusion and Future Directions

The exploratory research on quinoxaline analogs has unveiled promising candidates for both the prevention and potential treatment of hearing loss. Qx28 has emerged as a potent otoprotectant against drug-induced ototoxicity through the inhibition of the NF-κB pathway.[1][2][3] Meanwhile, Qx-294 and Qx-301 show potential for hair cell regeneration by promoting supporting cell proliferation, possibly via the Wnt and MAPK pathways.[4]

Future research should focus on:

-

Lead Optimization: Further medicinal chemistry efforts to enhance the potency, selectivity, and pharmacokinetic properties of the lead compounds.

-

In Vivo Efficacy: Rigorous testing of the lead analogs in established in vivo models of noise-induced and age-related hearing loss.

-

Mechanism Elucidation: Deeper investigation into the precise molecular targets and downstream signaling pathways of the regenerative compounds.

-

Safety and Toxicology: Comprehensive preclinical safety and toxicology studies to assess the viability of these compounds for clinical development.

The findings summarized in this guide provide a solid foundation for the continued development of quinoxaline-based therapeutics to address the significant unmet medical need of hearing loss.

References

- 1. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [researchworks.creighton.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Primary Cellular Targets of Hoe 296 (Ciclopirox Olamine): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hoe 296, commercially known as Ciclopirox (B875) Olamine, is a synthetic hydroxypyridone antimycotic agent with a broad spectrum of activity against dermatophytes, yeasts, and molds.[1][2] Unlike azole and polyene antifungals that target ergosterol, Hoe 296 employs a distinct mechanism of action centered on the chelation of polyvalent metal cations, primarily ferric iron (Fe³⁺).[3] This sequestration of essential metal ions disrupts numerous cellular processes by inhibiting critical metal-dependent enzymes. The fungitoxic effects are multifaceted, including the impairment of macromolecular synthesis, alteration of cell permeability, and disruption of the respiratory chain.[4][5] This technical guide provides a comprehensive analysis of the primary cellular targets of Hoe 296, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: Iron Chelation

The principal mechanism underpinning the broad-spectrum activity of Hoe 296 is its high affinity for trivalent metal cations, most notably Fe³⁺.[3] By binding to and sequestering intracellular iron, Hoe 296 effectively creates a state of iron starvation within the fungal cell. This leads to the inhibition of a wide array of iron-dependent enzymes that are crucial for cellular function.[6][7]

The primary consequences of this iron chelation are:

-

Inhibition of Macromolecular Synthesis: Hoe 296 has been shown to inhibit the uptake of precursors necessary for the synthesis of DNA, RNA, and proteins.[4][8] The uptake and accumulation of leucine, for instance, are more susceptible to the drug than its subsequent incorporation into proteins.[4]

-

Alteration of Cell Membrane Permeability: At higher concentrations, Hoe 296 can alter the permeability of the cell membrane, leading to the leakage of essential intracellular components such as potassium ions and 260 nm-absorbing materials.[4][9]

-

Disruption of Respiratory Processes: The activity of iron-dependent enzymes in the mitochondrial respiratory chain is inhibited, impairing cellular energy production. However, endogenous respiration is largely unaffected.[9]

Primary Cellular Targets

The iron-chelating property of Hoe 296 results in the inhibition of several key metal-dependent enzymes.

-

Iron-Dependent Enzymes: The primary targets are a broad range of enzymes that require iron as a cofactor. This includes:

-

Catalase and Peroxidases: These enzymes are critical for detoxifying reactive oxygen species (ROS). Their inhibition leads to increased oxidative stress within the fungal cell.[7]

-

Cytochromes: As components of the electron transport chain, their inhibition disrupts mitochondrial function and ATP production.[3]

-

Ribonucleotide Reductase: This iron-dependent enzyme is essential for DNA synthesis and repair. Its inhibition contributes to the cytostatic and cytotoxic effects of Hoe 296, particularly in the context of its anticancer activity.[4][10][11]

-

Quantitative Data

The following tables summarize the in vitro activity of Ciclopirox Olamine (Hoe 296) against various fungal pathogens and cancer cell lines.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ciclopirox Olamine against Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.001 - 0.25 | [12] |

| Malassezia furfur | 0.001 - 0.125 | [1] |

| Various Human Pathogenic Fungi | 0.49 - 3.9 | [1] |

| Candida albicans (in nanogel) | 31.2 | [6] |

| Trichophyton species | 12.5 | [13] |

| Fusarium species | 12.5 - 25 | [13] |

| Scopulariopsis species | 12.5 | [13] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Ciclopirox Olamine against Mammalian Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| SU-DHL-4 | Lymphoma | 7 | 72 | [4] |

| LAM-53 | Lymphoma | 2 | 72 | [4] |

| Raji | Lymphoma | 6 | 72 | [4] |

| Myeloma Cells (mean) | Multiple Myeloma | 6 | 72 | [4] |

| TE-10 | Esophageal Cancer | 5 - 20 | 24 - 72 | [14] |

| SKGT4 | Esophageal Cancer | 5 - 20 | 24 - 72 | [14] |

| FLO1 | Esophageal Cancer | 5 - 20 | 24 - 72 | [14] |

| ESO1 | Esophageal Cancer | 5 - 20 | 24 - 72 | [14] |

| sk-Hep1 | Hepatocellular Carcinoma | < 20 | 24 | [15] |

| Huh7 | Hepatocellular Carcinoma | < 20 | 24 | [15] |

| Hep3B | Hepatocellular Carcinoma | < 20 | 24 | [15] |

| Lm9 | Hepatocellular Carcinoma | < 20 | 24 | [15] |

| A549 | Lung Adenocarcinoma | 4.4 | Not Specified | [8] |

| PC9 | Lung Adenocarcinoma | 27.4 | Not Specified | [8] |

| H1299 | Lung Adenocarcinoma | 67.9 | Not Specified | [8] |

| H1299 | Non-small cell lung | 11.13 | 72 | [16] |

| 95D | Non-small cell lung | 4.136 | 72 | [16] |

| Rh30 | Rhabdomyosarcoma | 1.5 - 4.9 | 144 (6 days) | [11] |

| RD | Rhabdomyosarcoma | 1.5 - 4.9 | 144 (6 days) | [11] |

| MDA-MB-231 | Breast Cancer | 1.5 - 4.9 | 144 (6 days) | [11] |

| MCF7 | Breast Cancer | 1.5 - 4.9 | 144 (6 days) | [11] |

| HT29 | Colon Cancer | 1.5 - 4.9 | 144 (6 days) | [11] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Ciclopirox Olamine against fungal isolates can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal cultures are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) to obtain a sufficient number of conidia or yeast cells. The inoculum is then suspended in sterile saline or RPMI-1640 medium and adjusted to a concentration of 0.5-2.5 x 10³ cells/mL.

-

Drug Dilution: A stock solution of Ciclopirox Olamine is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free control well.

Iron Chelation Assay

The iron-chelating activity of Ciclopirox Olamine can be demonstrated by its ability to reverse the growth-inhibitory effect with the addition of exogenous iron.

-

Cell Culture: Fungal cells are cultured in a defined medium with a known, limited concentration of iron.

-

Treatment: The cultures are treated with an inhibitory concentration of Ciclopirox Olamine.

-

Iron Supplementation: A parallel set of cultures is treated with Ciclopirox Olamine and supplemented with various concentrations of an iron source (e.g., FeCl₃).

-

Growth Assessment: Fungal growth is monitored over time (e.g., by measuring optical density at 600 nm). A reversal of the growth inhibition in the iron-supplemented cultures indicates that the drug's primary mechanism is iron chelation.[17]

Assessment of Macromolecular Synthesis

The effect of Hoe 296 on the synthesis of macromolecules can be assessed by measuring the incorporation of radiolabeled precursors.

-

Cell Culture and Treatment: Fungal cells are grown to the mid-logarithmic phase and then treated with various concentrations of Hoe 296.

-

Radiolabeling: Radiolabeled precursors, such as [³H]-leucine (for protein synthesis), [³H]-uridine (for RNA synthesis), and [³H]-thymidine (for DNA synthesis), are added to the cultures.

-

Incorporation Measurement: After a defined incubation period, the cells are harvested, and the macromolecules are precipitated (e.g., with trichloroacetic acid). The amount of incorporated radioactivity is then measured using a scintillation counter. A reduction in the incorporation of the radiolabeled precursors in the drug-treated cells compared to the untreated control indicates inhibition of macromolecular synthesis.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of Hoe 296 (Ciclopirox Olamine).

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Hoe 296 (Ciclopirox Olamine) stands apart from other major classes of antifungal agents due to its primary mechanism of action: the chelation of intracellular iron. This fundamental disruption of iron homeostasis leads to a cascade of downstream effects, including the inhibition of essential iron-dependent enzymes, impairment of macromolecular synthesis, and compromised cell membrane integrity. This multifaceted mode of action likely contributes to its broad spectrum of activity and the low incidence of reported fungal resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this unique and effective antimycotic agent.

References

- 1. Sugar and iron: Toward understanding the antibacterial effect of ciclopirox in Escherichia coli | PLOS One [journals.plos.org]

- 2. repositorio.uam.es [repositorio.uam.es]

- 3. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. odermatol.com [odermatol.com]

- 6. mdpi.com [mdpi.com]

- 7. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 所有产品 | Selleck.cn [selleck.cn]

- 14. pre-med.jumedicine.com [pre-med.jumedicine.com]

- 15. benchchem.com [benchchem.com]

- 16. pdf.hres.ca [pdf.hres.ca]

- 17. journals.asm.org [journals.asm.org]

The Fungitoxic Activity of Hoe 296 (Ciclopirox Olamine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoe 296, commercially known as Ciclopirox (B875) Olamine, is a synthetic hydroxypyridone derivative with broad-spectrum antimicrobial activity. It is a potent fungitoxic agent effective against a wide range of pathogenic fungi, including dermatophytes and yeasts such as Candida albicans, as well as various Gram-positive and Gram-negative bacteria.[1][2][3] Unlike many other antifungal agents that target ergosterol (B1671047) biosynthesis, Ciclopirox Olamine exerts its effect through a multifaceted mechanism of action, primarily involving the chelation of polyvalent metal cations and disruption of cellular transport processes.[2][4][5] This technical guide provides an in-depth overview of the fungitoxic activity of Hoe 296, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.

Quantitative Data on Fungitoxic Activity

The following tables summarize the in vitro efficacy of Ciclopirox Olamine (Hoe 296) against various microorganisms, primarily focusing on Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ciclopirox Olamine

| Organism | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.9 - 3.9 | [6] |

| Dermatophytes | 0.98 - 3.9 | [6] |

| Yeasts (pathogenic) | 0.98 - 3.9 | [6] |

| Gram-positive bacteria | 0.06 - 2 | [7] |

| Gram-negative bacteria | 0.06 - 2 | [7] |

| Candida spp. (azole-resistant) | Effective | [2] |

Table 2: Sub-inhibitory and Effective Concentrations in Candida albicans

| Effect | Concentration (µg/mL) | Reference |

| Sub-inhibitory concentration allowing growth but with notable inhibition | 0.6 | [6] |

| Complete inhibition of growth | > 0.7 | [8] |

| MIC80 in RPMI 2% glucose medium | 2.0 | [6] |

| MIC80 in 2% Sabouraud glucose medium | 1.0 | [6] |

| Concentration causing leakage of folin-positive substances and potassium ions | > 50 | [7] |

Mechanism of Action

The primary fungitoxic activity of Hoe 296 is not attributed to the inhibition of a single enzyme or pathway but rather to a combination of effects stemming from its ability to chelate metal ions and disrupt membrane function.

Chelation of Polyvalent Metal Cations

Ciclopirox Olamine has a high affinity for trivalent metal cations, particularly iron (Fe³⁺).[2][5] This chelation disrupts the function of essential metal-dependent enzymes within the fungal cell, such as cytochromes, catalase, and peroxidase.[2] The inhibition of these enzymes impairs critical cellular processes, including mitochondrial electron transport and energy production.[2][4] This iron-limiting condition is believed to be a major contributor to the antifungal effect.[9]

Alteration of Cell Membrane Permeability and Inhibition of Precursor Uptake

Hoe 296 alters the permeability of the fungal cell membrane, which leads to two significant consequences. Firstly, it blocks the uptake of essential precursors required for the synthesis of macromolecules such as proteins, RNA, and DNA.[1][10] Studies have shown that the uptake and accumulation of leucine (B10760876) and adenine (B156593) are particularly susceptible.[1] Secondly, at higher concentrations, the altered membrane permeability results in the leakage of essential intracellular components, including potassium ions and other small molecules.[1][7] This depletion of essential substrates and ions is a primary cause of growth inhibition and cell death.[10]

Experimental Protocols

While full, detailed experimental protocols are best sourced from the original publications, the following provides an overview of the methodologies used to investigate the fungitoxic activity of Hoe 296 based on available literature.

Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of Hoe 296 that inhibits the visible growth of a microorganism.

-

General Protocol:

-

A standardized inoculum of the test microorganism (e.g., Candida albicans) is prepared.

-

Serial dilutions of Hoe 296 are made in a suitable growth medium (e.g., RPMI or Sabouraud glucose broth).

-

The microbial inoculum is added to each dilution.

-

Cultures are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of Hoe 296 at which no visible growth is observed.

-

Precursor Uptake and Incorporation Assay

-

Objective: To measure the effect of Hoe 296 on the uptake and incorporation of radiolabeled precursors into macromolecules.

-

General Protocol:

-

Fungal cells (e.g., starved C. albicans) are incubated with varying concentrations of Hoe 296.

-

A radiolabeled precursor (e.g., [¹⁴C]-leucine or [¹⁴C]-adenine) is added to the cell suspension.

-

At various time points, aliquots are removed and filtered to separate the cells from the medium.

-

The radioactivity of the cells (representing uptake) and the acid-precipitable fraction (representing incorporation into macromolecules) is measured using a scintillation counter.

-

The percentage of inhibition of uptake and incorporation is calculated relative to untreated control cells.

-

Potassium (K⁺) Leakage Assay

-

Objective: To assess the effect of Hoe 296 on the integrity of the cell membrane by measuring the efflux of intracellular potassium.

-

General Protocol:

-

Fungal cells are washed and resuspended in a low-potassium buffer.

-

The cells are treated with different concentrations of Hoe 296.

-

At specified time intervals, the cells are pelleted by centrifugation.

-

The concentration of K⁺ in the supernatant is measured using an atomic absorption spectrophotometer or a potassium-sensitive electrode.

-

The amount of K⁺ released is expressed as a percentage of the total intracellular K⁺, which is determined by boiling or lysing an aliquot of the cell suspension.

-

Conclusion

Hoe 296 (Ciclopirox Olamine) is a potent fungitoxic agent with a unique mechanism of action that distinguishes it from many other antimycotics. Its ability to chelate essential metal ions, particularly iron, and disrupt cell membrane integrity by inhibiting precursor uptake and causing leakage of intracellular components, provides a robust and multifaceted attack on fungal cells. This dual mechanism likely contributes to its broad spectrum of activity and the low incidence of reported resistance. The quantitative data and experimental frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile antifungal compound.

References

- 1. Repositioning the Old Fungicide Ciclopirox for New Medical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101750457B - Method for measuring ciclopirox olamine - Google Patents [patents.google.com]

- 3. Potassium leakage from Escherichia coli cells treated by organic ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneonatalsurg.com [jneonatalsurg.com]

- 5. mdpi.com [mdpi.com]

- 6. Ciclopirox Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Preliminary Investigation into "296 HC" for Auditory Hair Cell Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sensorineural hearing loss, predominantly caused by the irreversible loss of auditory hair cells in the cochlea, represents a significant unmet medical need. Unlike non-mammalian vertebrates, mammals lack the intrinsic ability to regenerate these crucial mechanosensory cells, leading to permanent hearing deficits. A promising therapeutic strategy involves the pharmacological induction of supporting cells, the endogenous progenitors in the cochlea, to proliferate and transdifferentiate into new hair cells.

This document provides a preliminary technical overview of compound "296 HC," identified as 2-(4-acetylpiperazine)-quinoxaline , a novel small molecule investigated for its potential to stimulate auditory supporting cell proliferation. This compound is part of a larger library of quinoxaline (B1680401) derivatives synthesized to explore their regenerative capabilities. While extensive research has highlighted other analogs from this series, this guide consolidates the available information on 296 HC to facilitate further investigation.

Compound Profile: 296 HC

-

Compound Name: 2-(4-acetylpiperazine)-quinoxaline

-

Internal Designation: Qx-296

-

Chemical Class: Quinoxaline derivative

-

Therapeutic Hypothesis: Induction of auditory supporting cell proliferation to prime the sensory epithelium for hair cell regeneration.

Preclinical Data

The available quantitative data for 296 HC is preliminary and derived from in vitro screening assays. The primary focus of the research program that developed this compound shifted to other analogs (Qx-294 and Qx-301) which demonstrated more promising overall profiles. However, initial data for 296 HC indicates notable biological activity.

Table 1: In Vitro Cell Viability of 296 HC in HEI-OC1 Cells

| Concentration | Cell Viability (%) |

| 0.5 µM | > 400% |

| 1.0 µM | > 400% |

| 5.0 µM | > 400% |

| > 5.0 µM | Declining proliferative activity |

Data summarized from a Department of Defense technical report on pharmacologic regulation of auditory hair cell regeneration.[1]

Proposed Mechanism of Action

The pro-proliferative effects of the quinoxaline derivative class, including 296 HC, are hypothesized to be mediated through the activation of canonical pro-growth signaling pathways. The parent study suggests the engagement of the Wnt/β-catenin and MAP3K1-IKK-NF-κB pathways, which are known to play crucial roles in cell fate, proliferation, and differentiation in the developing and regenerating inner ear.[2]

Experimental Protocols

The following are generalized protocols derived from the primary literature describing the synthesis and screening of the quinoxaline derivative library that included 296 HC.

General Synthesis of 2-(4-acetylpiperazine)-quinoxaline (296 HC)

The synthesis of the quinoxaline derivatives follows a standard nucleophilic aromatic substitution.

-

Starting Material Preparation: 2-chloroquinoxaline (B48734) is used as the starting material.

-

Nucleophilic Substitution: 2-chloroquinoxaline is dissolved in a suitable solvent (e.g., ethanol).

-

Amine Addition: An excess of 1-acetylpiperazine (B87704) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica (B1680970) gel to yield the final product, 2-(4-acetylpiperazine)-quinoxaline.

-

Characterization: The structure and purity of the final compound are confirmed by ¹H NMR and ESI-MS. For 296 HC, the expected ESI-MS calculated for C₁₄H₁₇N₄O is 257.3, with an observed [M+H]⁺ of 258.0.

In Vitro Proliferation Assay (HEI-OC1 Cell Line)

The House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line, an auditory cell line with progenitor-like characteristics, is used for initial screening.

-

Cell Culture: HEI-OC1 cells are cultured under permissive conditions (33 °C, 10% CO₂) in DMEM supplemented with 10% FBS.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 296 HC (e.g., 0.5 µM to 10 µM) or vehicle control (DMSO).

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 48-72 hours).

-

Viability/Proliferation Assessment: Cell viability and proliferation are quantified using a standard colorimetric assay, such as the MTT or WST-1 assay. Absorbance is measured using a plate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability/proliferation.

Conclusion and Future Directions

The preliminary investigation of 296 HC (2-(4-acetylpiperazine)-quinoxaline) suggests that it is a biologically active compound capable of inducing significant proliferation in an auditory progenitor cell line.[1] While the current body of evidence is limited, the compound's activity warrants further, more focused investigation.

Recommended next steps include:

-

Dose-Response Characterization: Conduct comprehensive dose-response studies in HEI-OC1 cells and primary cochlear supporting cells to determine the optimal proliferative concentration and assess potential cytotoxicity at higher doses.

-

Mechanism of Action Confirmation: Utilize pathway-specific inhibitors and reporters to confirm the engagement of the Wnt/β-catenin and NF-κB pathways.

-

Ex Vivo Efficacy: Test the efficacy of 296 HC in cochlear explant models to assess its ability to induce supporting cell proliferation and subsequent hair cell differentiation in a tissue context.

-

In Vivo Studies: If ex vivo results are promising, advance to in vivo studies in animal models of hearing loss to evaluate pharmacokinetics, safety, and regenerative efficacy.

The exploration of the quinoxaline scaffold, including compounds like 296 HC, represents a viable avenue in the quest for a regenerative therapy for sensorineural hearing loss.

References

Basic properties and characteristics of "296 HC" compound

An In-depth Technical Guide to the Compound "296 HC"

A comprehensive search for a compound specifically designated as "296 HC" did not yield information on a singular, well-defined chemical entity. The identifier "296 HC" is ambiguous and appears in various unrelated contexts. Therefore, a detailed technical guide on a single "296 HC" compound cannot be provided.

The search results indicate that "296 HC" could potentially refer to several different substances or be an internal laboratory code. Below is a summary of the possible interpretations found in publicly available scientific and technical literature.

Potential Candidates for "296 HC"

Hoe 296: An Antimycotic Agent

One of the more prominent search results refers to "Hoe 296," a synthetic antimycotic agent. While not explicitly named "296 HC," the similarity is noteworthy.

Basic Properties and Characteristics:

-

Chemical Name: 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine (B43304) salt.[1]

-

Primary Function: Antifungal agent.[1]

-

Organism of Study: Primarily investigated in Candida albicans.[1]

Mechanism of Action:

The fungitoxic activity of Hoe 296 is primarily attributed to the inhibition of the uptake of precursors for macromolecular synthesis from the medium.[1] It affects the permeability of the cell membrane, although higher concentrations are needed to cause significant leakage of intracellular components.[1] Studies have shown that the uptake of leucine (B10760876) is more susceptible to the drug than its subsequent incorporation into proteins.[1]

Experimental Observations:

-

Cell Permeability: Hoe 296 can alter cell permeability, leading to the leakage of materials such as those that absorb at 260 nm, folin-positive substances, and potassium ions.[1]

-

Respiration: The compound shows partial inhibition of respiratory activity in yeast cells, which is likely a secondary effect due to the decreased uptake of substrates from the medium.[1]

-

Osmotic Fragility and Endogenous Respiration: These parameters are largely unaffected by the drug.[1]

A simplified representation of the proposed mechanism of action for Hoe 296 is provided below.

Caption: Proposed mechanism of action of Hoe 296.

Compound 296: A Quinoxaline (B1680401) Analog for Auditory Hair Cell Regeneration

Another potential candidate is a compound designated as "296" in a study focused on the design and synthesis of new quinoxaline analogs.

Basic Properties and Characteristics:

-

Chemical Name: 2-(4-acetylpiperazine)-quinoxaline.[2]

-

Molecular Formula: C₁₄H₁₇N₄O.[2]

-

Research Area: Investigated for its potential to regenerate sensory auditory hair cells.[2]

Experimental Data:

The following data was reported for this compound:

| Property | Value |

| ESI-MS (m/z) calculated for C₁₄H₁₇N₄O | 257.3 |

| ESI-MS (m/z) found [M+H]⁺ | 258.0 |

Source:[2]

The synthesis of this compound is part of a broader effort to identify molecules that can induce the proliferation of supporting cells in the cochlea, which can then differentiate into new hair cells.[2]

"HC" as an Abbreviation for Hydrocortisone

It is also possible that "HC" is an abbreviation for Hydrocortisone, a common corticosteroid. In this context, "296" could be an internal project or compound number from a pharmaceutical company or research institution. Without further information, it is impossible to identify a specific hydrocortisone-related compound designated as "296."

Hydrocortisone itself is a well-characterized steroid hormone with anti-inflammatory and immunosuppressive properties.[3] Its mechanism of action involves binding to the glucocorticoid receptor, which then translocates to the nucleus to regulate the transcription of target genes.[3][4]

The term "296 HC" is not a standard, unique identifier for a chemical compound in the available scientific literature. To provide a detailed technical guide, a more specific and unambiguous name or chemical identifier is required. Researchers and professionals in drug development are encouraged to use standardized nomenclature to avoid such ambiguity. Without further clarification, a comprehensive and accurate technical guide on "296 HC" cannot be compiled.

References

- 1. Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hydrocortisone Acetate | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining the Efficacy of Hoe 296 Against Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoe 296, also known as Ciclopirox olamine, is a synthetic, broad-spectrum antimycotic agent.[1][2] It is the ethanolamine (B43304) salt of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone.[1] Hoe 296 has demonstrated efficacy against a wide range of pathogenic fungi, including dermatophytes and Candida albicans, as well as some gram-positive and gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of the uptake of essential precursors for macromolecular synthesis, such as leucine (B10760876) and adenine.[1][3] At higher concentrations, it can also disrupt cell permeability, leading to the leakage of intracellular components.[1]

These application notes provide detailed protocols for testing the in vitro efficacy of Hoe 296 against various fungal strains. The methodologies described herein are based on established antifungal susceptibility testing (AFST) standards and are intended to provide a framework for researchers to obtain reliable and reproducible data.

Data Presentation

Quantitative data from the described protocols, such as the Minimum Inhibitory Concentration (MIC), should be summarized in a clear and structured tabular format to facilitate easy comparison between different fungal strains and experimental conditions.

Table 1: Example of MIC Data Summary for Hoe 296

| Fungal Strain | Lot Number | Hoe 296 MIC (µg/mL) | Positive Control MIC (µg/mL) | Negative Control |

| Candida albicans ATCC 90028 | XXXXX | Growth | ||

| Aspergillus fumigatus ATCC 204305 | XXXXX | Growth | ||

| Clinical Isolate 1 (C. glabrata) | XXXXX | Growth | ||

| Clinical Isolate 2 (T. rubrum) | XXXXX | Growth |

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and can be adapted for filamentous fungi.[4]

Materials:

-

Hoe 296 powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Sterile, flat-bottom 96-well microtiter plates

-

Fungal strains for testing

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Spectrophotometer

-

Sterile water

-

0.5 McFarland standard

-

Incubator

Procedure:

-

Preparation of Hoe 296 Stock Solution:

-

Dissolve Hoe 296 powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

-

Further dilute the stock solution in RPMI-1640 medium to create a working stock solution.

-

-

Preparation of Fungal Inoculum:

-